molecular formula C9H11ClN4 B2419887 (4-(2H-1,2,3-Triazol-2-yl)phenyl)methanamine hydrochloride CAS No. 1107635-36-8

(4-(2H-1,2,3-Triazol-2-yl)phenyl)methanamine hydrochloride

Cat. No. B2419887
CAS RN: 1107635-36-8
M. Wt: 210.67
InChI Key: SXXBFLUNDCKELV-UHFFFAOYSA-N
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Description

(4-(2H-1,2,3-Triazol-2-yl)phenyl)methanamine hydrochloride, also known as TPA, is a chemical compound that has been extensively studied in scientific research. It is a triazole-based compound that has shown promise in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that triazole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme. This suggests that the compound may interact with its targets through hydrogen bonding, among other possible interactions.

Biochemical Pathways

It is known that the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule , which could potentially affect a variety of biochemical pathways.

Pharmacokinetics

The presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule , which could potentially impact the compound’s bioavailability.

Result of Action

It is known that triazole derivatives possess various biological activities , suggesting that this compound may have a range of molecular and cellular effects.

properties

IUPAC Name

[4-(triazol-2-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-7-8-1-3-9(4-2-8)13-11-5-6-12-13;/h1-6H,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXBFLUNDCKELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N2N=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2H-1,2,3-Triazol-2-yl)phenyl)methanamine hydrochloride

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